REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH3:6][C:7]1[CH:8]=[C:9](I)[CH:10]=[C:11]([CH3:13])[CH:12]=1.C([O-])([O-])=O.[Cs+].[Cs+].C1(C2C=CC=CC=2O)C=CC=CC=1.CCCCCCCCCCCC>[Cu]I>[CH2:1]([O:5][C:9]1[CH:10]=[C:11]([CH3:13])[CH:12]=[C:7]([CH3:6])[CH:8]=1)[CH2:2][CH2:3][CH3:4] |f:2.3.4|
|
Name
|
|
Quantity
|
573 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
144 μL
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)I
|
Name
|
Cs2CO3
|
Quantity
|
977 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
85.1 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)O
|
Name
|
CuI
|
Quantity
|
19 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
solvent
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
227 μL
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred magnetically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A screw cap test tube
|
Type
|
CUSTOM
|
Details
|
The test tube was sealed with a screw
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
FILTRATION
|
Details
|
a GC sample was filtered through Celite
|
Type
|
WASH
|
Details
|
eluted with CH2Cl2
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)OC1=CC(=CC(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |